Product packaging for 3-(4-Bromophenyl)morpholine hydrochloride(Cat. No.:CAS No. 1955506-61-2)

3-(4-Bromophenyl)morpholine hydrochloride

Cat. No.: B3113444
CAS No.: 1955506-61-2
M. Wt: 278.57
InChI Key: GWQXSBSWSBIWEV-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Scaffold in Chemical and Biological Sciences

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, possesses a unique combination of properties that make it highly valuable in the design of bioactive molecules. Its advantageous physicochemical, biological, and metabolic properties, coupled with its straightforward inclusion in synthetic routes, have cemented its importance. chemicalbook.com

In the realm of medicinal chemistry, the morpholine moiety is a frequent component of both experimental and approved drugs. chemicalbook.com Its presence in a molecule can favorably influence properties such as aqueous solubility, lipophilicity, and metabolic stability, which are critical for a compound's pharmacokinetic profile. nih.gov The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, correctly positioning other functional groups for optimal interaction with biological targets like enzymes and receptors. volza.com

The structural similarity of some aryl-morpholines to endogenous neurotransmitters has led to their investigation for activity within the central nervous system (CNS). mdpi.com Phenylmorpholine derivatives, in particular, have been explored for their potential as psychostimulants and as therapeutic agents for mood disorders, pain, and neurodegenerative diseases. chemicalbook.commdpi.com The morpholine ring can play a key role in improving a compound's ability to cross the blood-brain barrier, a crucial step for CNS-active drugs. volza.com

Table 1: Examples of Therapeutic Areas for Morpholine-Containing Compounds

Therapeutic Area Role of Morpholine Scaffold
Central Nervous System (CNS) Disorders Improves blood-brain barrier permeability, acts as a scaffold for receptor binding. volza.commdpi.com
Oncology Component of kinase inhibitors. volza.com
Infectious Diseases Found in antibiotics like Linezolid.
Pain and Inflammation Used in the development of analgesics and anti-inflammatory agents. sigmaaldrich.com

The utility of the morpholine scaffold extends beyond medicine into the field of agrochemical development. Morpholine derivatives are integral to the synthesis of various fungicides and herbicides. cymitquimica.com In fungicides, the morpholine ring often imparts systemic activity, allowing the compound to be absorbed and transported within the plant to protect it from diseases. cymitquimica.com The structural features of morpholine can be fine-tuned to create molecules that selectively target weeds or pests, contributing to improved crop yields and protection. cymitquimica.com

Introduction to 3-(4-Bromophenyl)morpholine (B1378983) Hydrochloride as a Subject of Academic Inquiry

3-(4-Bromophenyl)morpholine hydrochloride is a specific, synthetically produced chemical compound. It exists as a salt, where the basic nitrogen of the morpholine ring is protonated by hydrochloric acid, which generally enhances water solubility and stability, making it suitable for research applications. The structure features a morpholine ring substituted at the 3-position with a 4-bromophenyl group—a phenyl ring with a bromine atom at the para position.

While detailed, peer-reviewed research studies focusing exclusively on this compound are not widely present in the public literature, its chemical structure suggests it is a compound of interest for academic and industrial research. It is available from various chemical suppliers, indicating its use as a research chemical or a building block for the synthesis of more complex molecules. chemicalbook.comchemicalbook.com

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₃BrClNO
Molecular Weight 278.57 g/mol
IUPAC Name 3-(4-bromophenyl)morpholine;hydrochloride
CAS Number 1225823-06-2

Note: Data corresponds to the racemic compound. Enantiomer-specific information is also available.

Rationale and Scope of Research on this compound

The rationale for the synthesis and investigation of this compound can be inferred from the known activities of the broader class of substituted phenylmorpholine compounds. The primary interest in such molecules lies in their potential pharmacological activity, particularly within the central nervous system.

Substituted phenylmorpholines have been investigated for a range of medical applications, including as anorectics (appetite suppressants) and for the treatment of ADHD. chemicalbook.com Most compounds in this class act as releasing agents for monoamine neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862), which explains their stimulant effects.

The specific structural features of this compound—the phenylmorpholine core and the bromine substituent—provide a clear direction for potential research:

Neuropharmacological Screening: The core structure is analogous to known psychostimulants. Research would likely involve screening the compound for its ability to interact with monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters) to determine its potency and selectivity as a releasing agent or reuptake inhibitor.

Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring is a key feature. In medicinal chemistry, halogen atoms can significantly alter a molecule's properties, including its binding affinity to target proteins, metabolic stability, and ability to cross cell membranes. The 4-bromo substitution would be compared with other substitutions (e.g., fluoro, chloro, methyl) to build a structure-activity relationship profile for this class of compounds.

Synthetic Intermediate: The compound may also serve as a key building block. The morpholine and bromophenyl groups are functional handles that can be used in more complex chemical syntheses. For example, the related isomer, 4-(4-Bromophenyl)morpholine, is noted for its use as an intermediate in the development of novel therapeutic agents for neurological disorders and cancer. It is plausible that this compound is used in a similar capacity to create a diverse library of new chemical entities for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrClNO B3113444 3-(4-Bromophenyl)morpholine hydrochloride CAS No. 1955506-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXSBSWSBIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-61-2
Record name 3-(4-bromophenyl)morpholine hydrochloride
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Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3-(4-Bromophenyl)morpholine (B1378983) Hydrochloride and Analogues

The construction of the 3-(4-bromophenyl)morpholine core can be achieved through various synthetic strategies, including methods that control stereochemistry, employ novel catalytic systems, and utilize multicomponent reactions for diversity.

Stereoselective Synthesis Approaches for Substituted Morpholines

The stereoselective synthesis of substituted morpholines is crucial as the spatial arrangement of substituents significantly impacts biological activity. While specific examples for 3-(4-bromophenyl)morpholine are not extensively detailed in the provided literature, general stereoselective methods for 3-substituted morpholines can be applied. One such approach involves the enantioselective synthesis from aminoalkyne substrates through a tandem sequential one-pot reaction that utilizes both hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org Another strategy is the copper-promoted oxyamination of alkenes, which allows for the synthesis of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Furthermore, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. nih.govnih.gov Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. imtm.cznih.gov These methodologies provide a framework for the potential stereocontrolled synthesis of 3-(4-bromophenyl)morpholine.

Indium(III)-Catalyzed Reductive Etherification in Morpholine (B109124) Synthesis

A highly efficient method for the synthesis of substituted morpholine derivatives involves an Indium(III)-catalyzed intramolecular reductive etherification reaction. oup.comoup.comxjtlu.edu.cn This approach allows for the construction of a variety of substituted morpholines with good to excellent yields and high diastereoselectivity. oup.comoup.comxjtlu.edu.cn The reaction proceeds under mild catalytic conditions and demonstrates compatibility with a broad range of functional groups, including readily removable N-protecting groups such as Boc-, Cbz-, and Fmoc-. oup.comoup.com The starting keto alcohols for this reaction can be synthesized from the corresponding amino alcohols and α-bromoketones. oup.comoup.com The use of a reducing system combined with an indium catalyst and a silane, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), is also effective for direct thioetherification, showcasing the versatility of indium catalysis in related transformations. organic-chemistry.org

CatalystReducing AgentSolventYield (%)Diastereoselectivity
InBr₃Et₃SiHCH₂Cl₂Good to ExcellentHigh
InI₃PhSiH₃CH₂Cl₂Good to ExcellentHigh

This table represents generalized findings for the synthesis of substituted morpholines via Indium(III)-catalyzed reductive etherification and may be applicable to the synthesis of 3-(4-Bromophenyl)morpholine. oup.comoup.com

Multicomponent Reaction Sequences for Derivatization

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules in a single step from multiple starting materials. nih.govnih.govacs.orgfigshare.com This approach offers high atom economy and allows for the generation of diverse molecular libraries. rsc.org For the synthesis of highly substituted morpholines, a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates has been developed. nih.gov Another MCR approach involves an Ugi reaction followed by an intramolecular SN2 cyclization to assemble the morpholine ring. nih.gov These MCR strategies provide a versatile platform for the de novo synthesis of the morpholine scaffold, allowing for the introduction of various substituents and offering significant control over the final structure. nih.gov

Application of Organometallic Coupling Reactions (e.g., Suzuki Coupling) in Bromophenyl Moiety Functionalization

The presence of a bromophenyl moiety in 3-(4-bromophenyl)morpholine hydrochloride makes it an ideal substrate for functionalization via organometallic cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.govyonedalabs.comharvard.edumdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron reagents, such as aryl and heteroaryl boronic acids. nih.govmdpi.com The Suzuki coupling is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of diverse biphenyl (B1667301) and heterobiaryl derivatives. yonedalabs.comnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields of the desired coupled products. mdpi.com This methodology enables the systematic modification of the 4-bromophenyl group to explore structure-activity relationships.

Palladium CatalystBaseSolventTypical Substrates
Pd(PPh₃)₄K₃PO₄1,4-DioxaneAryl/heteroaryl boronic acids
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂OAryl boronic esters

This table presents common conditions for Suzuki-Miyaura cross-coupling reactions that are applicable to the functionalization of the bromophenyl moiety. mdpi.comcommonorganicchemistry.com

Functionalization and Derivatization Strategies for Enhanced Bioactivity

The morpholine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. e3s-conferences.orgresearchgate.netnih.govresearchgate.net Functionalization and derivatization of the 3-(4-bromophenyl)morpholine structure are key strategies for modulating its biological properties and developing new therapeutic agents.

Introduction of Diverse Aromatic and Heterocyclic Moieties

The introduction of diverse aromatic and heterocyclic moieties can significantly impact the bioactivity of a molecule by influencing its binding affinity to biological targets and altering its pharmacokinetic profile. e3s-conferences.orgresearchgate.netnih.gov As discussed in section 2.1.4., the Suzuki coupling reaction is a primary method for introducing such diversity at the 4-position of the phenyl ring. By coupling 3-(4-bromophenyl)morpholine with various aryl and heteroaryl boronic acids, a library of derivatives can be synthesized. For instance, the incorporation of different substituted phenyl rings, furans, thiophenes, or pyrimidines could lead to compounds with enhanced or novel biological activities. researchgate.netnih.govmdpi.com The synthesis of a new series of morpholine derivatives often involves the reaction of the morpholine nitrogen with various electrophiles to introduce different functionalities, which can then be further elaborated to include aromatic and heterocyclic systems. uobaghdad.edu.iq

Regioselective Modification of the Morpholine Ring System

The morpholine ring within the 3-(4-bromophenyl)morpholine scaffold offers distinct sites for chemical modification, primarily at the nitrogen atom (N-4) and, to a lesser extent, the carbon atoms of the ring. Regioselectivity in these modifications is crucial for the synthesis of diverse derivatives.

N-Functionalization:

The secondary amine nitrogen (N-4) is the most reactive site for functionalization due to its nucleophilicity. N-alkylation and N-arylation are common modifications. The regioselectivity of N-alkylation is influenced by the choice of alkylating agent and reaction conditions. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been identified as a promising system for achieving high regioselectivity for N-1 alkylation in similar heterocyclic systems like indazole. beilstein-journals.org For morpholines, selective monoalkylation can be achieved using reagents like ethylene (B1197577) sulfate, where the degree of selectivity depends on the structure of the starting amino alcohol. chemrxiv.orgnih.gov

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a robust method for introducing aryl or heteroaryl substituents to the morpholine nitrogen. e3s-conferences.org The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligand, and base. nih.gov

C-Functionalization:

Regioselective modification of the carbon atoms of the morpholine ring is more challenging. C-H activation strategies are often required to achieve functionalization at specific positions. Metal-catalyzed cyclization reactions and other multi-step transformations have been developed for the synthesis of C-functionalized morpholines. researchgate.net For instance, copper-catalyzed C2 amination of quinoline (B57606) N-oxides with morpholine demonstrates a method for forming a C-N bond at a specific position on a heterocyclic ring. mdpi.com While not directly on the morpholine ring itself, this illustrates a strategy that could be adapted. The development of methods for the catalytic preparation of C3-disubstituted morpholines is an area of ongoing research, often challenged by steric hindrance. researchgate.net

Synthesis of Hybrid Compounds Incorporating 3-(4-Bromophenyl)morpholine Scaffolds (e.g., Thiazole (B1198619), Pyrazole (B372694), Triazine Conjugates)

Molecular hybridization, which involves combining the 3-(4-bromophenyl)morpholine scaffold with other pharmacologically relevant heterocyclic systems like thiazole, pyrazole, and triazine, is a key strategy for developing new chemical entities.

Thiazole Conjugates:

Hybrid structures linking morpholine and thiazole rings have gained significant attention. benthamscience.com A common synthetic approach involves a two-step process where a morpholine-containing thiourea (B124793) derivative is first synthesized, followed by a cyclization reaction with an α-halocarbonyl compound to form the thiazole ring. semanticscholar.orgnih.gov For example, a new series of thiazole-substituted morpholine derivatives can be synthesized by first preparing a thiourea in THF and then ensuring the formation of the thiazole ring in an ethanol-DMF mixture. semanticscholar.org The this compound can serve as the morpholine source for creating these hybrid molecules.

Interactive Data Table: Synthesis of Morpholine-Thiazole Hybrids

Starting Morpholine DerivativeReagent for Thiazole Ring FormationReaction ConditionsResulting Hybrid StructureReference
Morpholino-thiosemicarbazoneα-halocarbonyl compounds (e.g., α-bromoesters, α-chloroketones)Good to excellent yieldsN-phenylmorpholine derivatives linked with a thiazole moiety nih.gov
Morpholine-derived thioureaAcetophenone derivativesEtOH-DMF (5:5 v/v), 60°C, 24hThiazole substituted morpholine derivatives semanticscholar.org

Triazine Conjugates:

The synthesis of triazine-morpholine hybrids typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles. The reaction of 3-(4-bromophenyl)morpholine with cyanuric chloride allows for the controlled, stepwise substitution of the chlorine atoms. japsonline.com The reaction temperature is a key factor in controlling the degree of substitution: the first chlorine atom can be replaced at 0-5°C, the second at 35-45°C, and the third at 80-100°C. japsonline.com This allows for the synthesis of mono-, di-, or tri-morpholino-substituted triazine derivatives. These reactions are often carried out in solvents like acetone (B3395972) or THF, with a base such as NaHCO3 to neutralize the HCl byproduct. japsonline.com

Interactive Data Table: Synthesis of Morpholine-Triazine Hybrids

Triazine PrecursorMorpholine ReactantKey Reaction ParameterProductReference
Cyanuric ChlorideMorpholineTemperature (0-5°C for mono-substitution)Mono-morpholino dichloro-s-triazine japsonline.com
Mono-morpholino dichloro-s-triazineAromatic AmineReflux for 5-6 hoursDi-substituted s-triazine derivative japsonline.com
2,4,6-trichloro-1,3,5-triazineN-alkylmorpholinesRoom temperature, 1hbis-morpholino triazine quaternary ammonium (B1175870) salts nih.gov

Pyrazole Conjugates:

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.comias.ac.in To create a 3-(4-bromophenyl)morpholine-pyrazole hybrid, one could functionalize the morpholine nitrogen with a side chain that contains a hydrazine or a 1,3-dicarbonyl moiety. This functionalized morpholine could then undergo a cyclocondensation reaction to form the pyrazole ring. Alternatively, a pre-formed pyrazole with a suitable leaving group could be coupled with 3-(4-bromophenyl)morpholine via an N-alkylation or N-arylation reaction.

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

For the synthesis of substituted morpholines, palladium-catalyzed carboamination reactions have been shown to be effective. The yield of these reactions is significantly affected by the choice of ligand and base. For instance, in the synthesis of cis-3,5-disubstituted morpholines, a catalyst system of Pd(OAc)2 with P(2-furyl)3 as the ligand and NaOtBu as the base in toluene (B28343) was found to be optimal. nih.gov

In the de novo synthesis of highly substituted morpholines, the choice of base for the final cyclization step is critical. A study found that sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) in acetonitrile (B52724) were the optimal bases, providing yields as high as 85%. acs.org

For N-arylation reactions to form N-arylmorpholines, copper-catalyzed couplings are common. Optimization of these reactions often involves screening various copper sources, ligands, bases, and solvents. For the N-arylation of indoles, a related N-heterocycle, increasing the catalyst loading and temperature was shown to improve yields significantly. researchgate.net For instance, increasing the temperature from 25°C to 120°C and the CuI catalyst loading from 5 mol% to 10 mol% resulted in a substantial increase in product yield. researchgate.net

Interactive Data Table: Optimization of Reaction Conditions for Morpholine Synthesis

Reaction TypeParameter OptimizedConditionEffect on YieldReference
Pd-catalyzed carboaminationLigand/Base/SolventP(2-furyl)3 / NaOtBu / TolueneOptimal for cis-3,5-disubstituted morpholines nih.gov
Ugi-cyclization for morpholine synthesisBaseNaH in Acetonitrile85% yield acs.org
Ugi-cyclization for morpholine synthesisBaset-BuOK in Acetonitrile79% yield acs.org
Cu-catalyzed N-arylationTemperatureIncrease from 80°C to 120°CIncreased yield from 32% to 48% researchgate.net
Cu-catalyzed N-arylationCatalyst Loading (CuI)Increase from 5 mol% to 10 mol%Increased yield to 58% researchgate.net

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Features of 3-(4-Bromophenyl)morpholine (B1378983) Hydrochloride Analogues

The biological activity of 3-(4-Bromophenyl)morpholine hydrochloride and its analogues is determined by the interplay of its core structural components: the 4-bromophenyl moiety, the morpholine (B109124) ring, and the position and nature of any substituents.

The 4-bromophenyl group plays a significant role in the interaction of these molecules with their biological targets. The substitution of a halogen, such as bromine, on the phenyl ring of phenmetrazine analogues can modulate their potency and selectivity for monoamine transporters. While specific data for the 4-bromo analogue is not extensively detailed in publicly available research, inferences can be drawn from related halogenated compounds. For instance, fluorinated analogues of phenmetrazine have been shown to act as potent monoamine releasers with a preference for catecholamine transporters. nih.gov

The morpholine ring is a fundamental component of the pharmacophore of this class of compounds. It is not merely a passive scaffold but actively participates in molecular recognition and interaction with target proteins. The nitrogen atom within the morpholine ring is basic and can be protonated at physiological pH, which is often a crucial feature for interaction with acidic residues in the binding sites of monoamine transporters.

Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. The chair-like conformation of the morpholine ring also imparts a specific three-dimensional structure to the molecule, which is critical for its proper orientation within the binding site. The incorporation of the terminal amine of a phenylethylamine skeleton into a morpholine ring, as seen in phenmetrazine and its analogues, significantly influences its pharmacological profile. nih.gov

The position and nature of substituents on the phenyl ring have a profound impact on the activity and selectivity of 3-phenylmorpholine (B1352888) analogues. Studies on positional isomers of methylphenmetrazine (MPM) have demonstrated that moving the methyl group from the 2- (ortho), 3- (meta), to 4- (para) position results in significant changes in potency at DAT, NET, and SERT. nih.gov

For example, 4-MPM is more potent at DAT and SERT compared to 2-MPM and the parent compound, phenmetrazine. nih.gov In contrast, 3-MPM shows substantially weaker activity at DAT and SERT. nih.gov This highlights that the para-position may be favorable for interactions with DAT and SERT. While this data is for a methyl group, it underscores the principle that the substituent's location on the phenyl ring is a key determinant of the pharmacological profile. It is therefore plausible that the placement of the bromine atom at the 4-position in this compound is a deliberate choice to achieve a desired activity profile at the monoamine transporters.

Comparative SAR Analysis with Related Morpholine-Containing Structures

To better understand the SAR of this compound, it is useful to compare it with other structurally related morpholine-containing compounds, such as phenmetrazine and its fluorinated and methylated analogues.

Phenmetrazine itself is a potent releaser of dopamine (B1211576) and norepinephrine (B1679862) with weaker effects on serotonin (B10506). nih.gov The introduction of a methyl group on the phenyl ring, as in the MPM isomers, alters this activity profile. As shown in the table below, 4-MPM displays a notable increase in potency at SERT compared to phenmetrazine. nih.gov

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine2.51.2>10
2-Methylphenmetrazine (2-MPM)6.743.5>10
3-Methylphenmetrazine (3-MPM)>105.2>10
4-Methylphenmetrazine (4-MPM)1.932.11.1

Data sourced from McLaughlin et al. (2018) nih.gov

This comparative data suggests that substitution at the 4-position of the phenyl ring can enhance potency, particularly at SERT. While direct data for this compound is not available, the trend observed with 4-MPM suggests that the 4-bromo analogue could also exhibit significant activity at the monoamine transporters.

Rational Design Principles for the Development of Novel Analogues with Targeted Biological Activities

The insights gained from SAR studies of 3-phenylmorpholine analogues provide a foundation for the rational design of new compounds with specific, targeted biological activities. The goal of such design is to optimize potency and selectivity for a particular monoamine transporter, or to achieve a desired balance of activities across multiple transporters, while minimizing off-target effects.

Key principles for the rational design of novel analogues include:

Systematic Modification of the Phenyl Ring: The phenyl ring is a prime target for modification. The introduction of different substituents (e.g., electron-donating or electron-withdrawing groups, bulky or compact groups) at various positions (ortho, meta, para) can be used to fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target. The data on MPM isomers clearly demonstrates the importance of positional isomerism. nih.gov

Bioisosteric Replacement: The bromine atom in 3-(4-Bromophenyl)morpholine could be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres). This can lead to compounds with improved pharmacokinetic profiles or reduced toxicity while maintaining the desired biological activity.

Scaffold Hopping: While maintaining the key pharmacophoric elements, the morpholine or phenyl ring could be replaced with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel scaffolds with improved drug-like properties.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how newly designed analogues will bind to the monoamine transporters. This allows for the prioritization of compounds for synthesis and biological testing, making the drug discovery process more efficient.

By applying these principles, it is possible to systematically explore the chemical space around the 3-phenylmorpholine scaffold to develop novel compounds with tailored pharmacological profiles for the potential treatment of a range of neurological and psychiatric disorders. researchgate.net

Biological Activities and Mechanistic Investigations

Antimicrobial Research

There are currently no available studies on the antimicrobial effects of 3-(4-Bromophenyl)morpholine (B1378983) hydrochloride. The following areas represent significant gaps in the scientific understanding of this compound.

No data has been published regarding the efficacy of 3-(4-Bromophenyl)morpholine hydrochloride against either Gram-positive or Gram-negative bacteria.

Scientific literature lacks any investigation into the activity of this compound against Staphylococcus aureus or other Gram-positive bacteria. While other novel morpholine-modified agents have been explored for their antibacterial properties against S. aureus, this specific compound remains uncharacterized. nih.gov

There is no published research on the efficacy of this compound against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.

No studies have been conducted to determine if this compound acts as an inhibitor of microbial DNA gyrase. This mechanism is a target for some antibacterial drugs, but no link has been established for this particular compound.

Information regarding the antifungal activity of this compound against Candida albicans or any other fungal species is absent from the scientific literature. While some silicon-incorporated morpholine (B109124) analogues have been evaluated as potential antifungals, similar research on this compound has not been published. nih.gov

Antibacterial Efficacy Studies

Antimalarial Research

There are no published studies investigating the potential antimalarial activity of this compound. The development of new antimalarial agents is an active area of research, but this compound has not been identified as a candidate in available literature. nih.govcdc.gov

In Vitro Evaluation Against Plasmodium falciparum

Studies on a series of morpholine analogs have demonstrated their potential as antiplasmodial agents. For instance, a synthesized analog, compound 6k , which shares the morpholine core, exhibited an inhibitory concentration (IC50) of 5.059 ± 0.2036 μM when tested against the 3D7 strain of Plasmodium falciparum in a cultured environment. Another related analog, 6h , showed an IC50 value of 9.3 ± 0.2 μM. These findings suggest that the morpholine scaffold is a viable starting point for the development of compounds with antiplasmodial activity.

Mechanistic Studies on Plasmepsin X Inhibition

The antimalarial activity of these morpholine analogs has been linked to the inhibition of essential parasite enzymes, such as Plasmepsin X (PMX). PMX is an aspartic protease that plays a crucial role in the life cycle of the malaria parasite, making it a key target for drug development. In silico studies, including molecular docking and molecular dynamic simulations, have supported the experimental findings that these compounds can effectively bind to and inhibit the activity of Plasmepsin X. This inhibition is considered a key mechanism behind their observed antiplasmodial effects.

Antineoplastic Research

In the realm of oncology, the unique structural features of morpholine derivatives have prompted investigations into their potential as anticancer agents. This research has focused on their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action.

Cytotoxicity Assessments in Human Cancer Cell Lines (e.g., H460, HT-29, MDA-MB-231)

While specific data on the cytotoxicity of this compound against H460, HT-29, and MDA-MB-231 cell lines is not detailed in the available research, studies on analogous compounds provide insight into the potential of this chemical class. For example, various synthetic derivatives have been evaluated against breast cancer cell lines such as MDA-MB-231, showing a range of cytotoxic effects. The IC50 values for some of these compounds against MDA-MB-231 cells have been reported to be as low as 0.4 ± 0.2 μM for one derivative and 1.83 ± 0.04 µM for another. These findings underscore the potential for morpholine-containing structures to exhibit significant cytotoxic activity against cancer cells.

Investigations into Apoptotic Pathway Modulation

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research into novel morpholin-3-one (B89469) derivatives has shown that these compounds can induce apoptosis in lung cancer cells. These effects were associated with an elevation in the levels of key regulatory proteins such as p53 and Fas, suggesting a potential mechanism for their anticancer activity. While direct studies on this compound are pending, the ability of related structures to modulate apoptotic pathways is a promising area of investigation.

Inhibition of Specific Oncological Targets (e.g., Histone Acetyltransferases like P300/CBP)

Histone acetyltransferases (HATs), such as p300 and its paralog CBP, are critical regulators of gene transcription and have emerged as important targets in cancer therapy. The inhibition of p300/CBP can lead to the suppression of oncogenes and the induction of cell death in cancer cells. While direct inhibition of p300/CBP by this compound has not been specifically documented, the broader class of heterocyclic compounds is known to produce inhibitors of these enzymes. Novel inhibitors of p300/CBP HAT have been discovered with IC50 values as low as 620 nM, demonstrating the feasibility of targeting these enzymes with small molecules. The potential for this compound to act on this target remains an area for future research.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific research data was found pertaining to the biological and mechanistic investigations outlined in the user's request.

The search did not yield any studies on:

Carbonic Anhydrase (CA-II) Inhibition

Endothelin Receptor Antagonism

Anti-Inflammatory Modulatory Effects

Antioxidant Capacity Assessments

Anticonvulsant Potency

Antihyperlipidemic Response

Therefore, it is not possible to provide an article with detailed research findings and data tables on these specific pharmacological and agrochemical activities for "this compound." The requested information does not appear to be available in the public scientific domain at this time.

Other Pharmacological and Agrochemical Activities

Antiviral Efficacy Determinations

While direct studies on the antiviral properties of this compound are limited, research into analogous morpholine-containing compounds has demonstrated notable antiviral effects against a range of viruses. The morpholine scaffold is a recognized pharmacophore in medicinal chemistry, contributing to the antiviral activity of various derivatives. nih.gove3s-conferences.org

Investigations into chalcone (B49325) derivatives incorporating a morpholine-thiadiazole moiety have shown promising activity against the Tobacco Mosaic Virus (TMV). nih.gov For instance, compound S14 from this series exhibited curative and protective EC50 values of 91.8 µg/mL and 130.6 µg/mL, respectively, outperforming the commercial antiviral agent ningnanmycin. nih.gov Another study on ferulic acid derivatives with a morpholine component also reported significant anti-TMV activity, with compound A19 showing a curative competence of 62.7% at a concentration of 500 µg/mL. nih.gov

Furthermore, the broader class of morpholine derivatives has been explored for activity against human pathogens. Although specific data for this compound is not available, related amidinourea compounds, designed as analogs of the antiviral drug moroxydine (B1676750) (which contains a morpholine ring), have shown micromolar activity against Herpes Simplex Virus type 1 (HSV-1). mdpi.com

Table 1: Antiviral Activity of Selected Morpholine Derivatives

Compound/Derivative Class Virus Activity Metric Value Reference
Chalcone Derivative (S14) Tobacco Mosaic Virus (TMV) Curative EC50 91.8 µg/mL nih.gov
Chalcone Derivative (S14) Tobacco Mosaic Virus (TMV) Protective EC50 130.6 µg/mL nih.gov
Ferulic Acid Derivative (A19) Tobacco Mosaic Virus (TMV) Curative Activity 62.7% at 500 µg/mL nih.gov
Amidinourea Derivatives Herpes Simplex Virus 1 (HSV-1) General Activity Micromolar range mdpi.com

Antileishmanial Activity Characterization

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant global health concern. The search for novel antileishmanial agents has led to the investigation of various heterocyclic compounds, including those containing a morpholine ring. Studies on synthetic phospholipids (B1166683) have indicated that head groups incorporating N-methylmorpholino moieties can contribute positively to in vitro antileishmanial activity against Leishmania donovani. asm.org

More specifically, research on Schiff and Mannich bases containing a morpholine ring has demonstrated direct antileishmanial effects. In a study evaluating such compounds against Leishmania infantum promastigotes, several derivatives exhibited notable activity. For example, one of the tested compounds displayed a Minimum Inhibitory Concentration (MIC) value of 78 µg/mL. doaj.orgturkiyeparazitolderg.org

Another line of research focused on dehydrodieugenol (B1670544) B analogues, where the introduction of a morpholine group led to increased activity against Leishmania infantum. Several of these analogues displayed IC50 values in the low micromolar range, with some as potent as 3.7 to 9.7 µM. nih.gov These findings underscore the potential of the morpholine moiety in the design of new antileishmanial drugs.

Table 2: Antileishmanial Activity of Selected Morpholine Derivatives

Compound/Derivative Class Leishmania Species Activity Metric Value Reference
Schiff/Mannich Base Derivative Leishmania infantum MIC 78 µg/mL doaj.orgturkiyeparazitolderg.org
Dehydrodieugenol B Analogue Leishmania infantum IC50 3.7 - 9.7 µM nih.gov
Synthetic Phospholipids Leishmania donovani General Activity Positive contribution asm.org

Plant Growth Regulation Properties

The application of morpholine derivatives in agriculture extends to their potential as plant growth regulators (PGRs). While specific quantitative data for this compound is not available in the reviewed literature, a comprehensive review on morpholine derivatives in agrochemical discovery highlights their role in this area. nih.gov These compounds can influence various physiological processes in plants, leading to desirable outcomes such as improved growth and yield. nih.gov

For example, studies on other nitrogen-containing heterocyclic compounds, like pyrimidine (B1678525) derivatives, have demonstrated a significant intensification of shoot and root growth in wheat. auctoresonline.org While not direct evidence for the compound , it points to the potential of related heterocyclic structures in plant growth regulation. Research on chalcone derivatives containing morpholine-thiadiazole has also shown that these compounds can enhance the photosynthetic capacity of tobacco plants by increasing chlorophyll (B73375) content, which in turn can improve the plant's disease resistance. nih.gov

General research on plant growth regulators has shown their utility in mitigating the effects of environmental stressors, such as salinity, on crops like rice. nih.gov The application of PGRs can lead to improved root morphology and viability. nih.gov

Table 3: Plant Growth Regulation Properties of Selected Morpholine and Related Derivatives

Compound/Derivative Class Plant Species Observed Effect Reference
Morpholine Derivatives (General) Various Plant Growth Regulation nih.gov
Chalcone Derivative (S14) Tobacco Increased Chlorophyll Content nih.gov
Pyrimidine Derivatives Wheat Intensified Shoot and Root Growth auctoresonline.org
Plant Growth Regulators (General) Rice Improved Root Morphology under Stress nih.gov

Interrogation of Structure-Mechanism Relationships

For antiviral activity, the morpholine moiety is often incorporated to improve the pharmacokinetic properties of a compound. nih.gov In the case of anti-TMV chalcone derivatives, it is suggested that the morpholine-thiadiazole component has a strong binding affinity for the Tobacco Mosaic Virus Coat Protein (TMV-CP), thereby inhibiting the virus. nih.gov The structure-activity relationship (SAR) studies of various morpholine derivatives reveal that the nature and position of substituents on the phenyl ring can significantly influence antiviral potency. nih.gove3s-conferences.org

In the context of antileishmanial activity, the polarity imparted by the morpholine ring is considered crucial for the compound's ability to permeate cell membranes. nih.gov SAR studies of dehydrodieugenol B analogues indicated that the presence of a polar functionality like morpholine is generally required for activity against Leishmania infantum. nih.gov The substitution pattern on the aromatic rings also plays a critical role in determining the efficacy.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting the binding mode and affinity of a ligand to a specific protein target.

Prediction of Binding Modes and Key Interactions

There is no specific research available that details the prediction of binding modes for 3-(4-Bromophenyl)morpholine (B1378983) hydrochloride with any biological target. Such a study would typically involve docking the compound into the active site of a protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are fundamental to its potential mechanism of action.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in understanding the dynamic behavior of ligand-receptor complexes.

Analysis of Dynamic Behavior in Biological Environments

No published MD simulation studies were found that analyze the dynamic behavior of 3-(4-Bromophenyl)morpholine hydrochloride within a biological environment, such as a solvated protein-ligand complex. Such research would offer insights into the compound's flexibility and how it adapts its conformation within a binding site.

Assessment of Ligand-Receptor Complex Stability

Consequently, there is also no available research assessing the stability of a ligand-receptor complex involving this compound. This analysis would typically involve running MD simulations over an extended period to evaluate the durability of the interactions between the compound and its target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

No QSAR models specifically including this compound have been reported in the literature. The development of a QSAR model would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available for this specific chemical entity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.govresearchgate.netscispace.com These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com For derivatives of 3-(4-Bromophenyl)morpholine, the development of robust QSAR models can significantly accelerate the identification of potent analogs by prioritizing synthesis and biological testing. bio-itworld.com

The process of developing a predictive QSAR model typically involves the following steps:

Data Set Selection: A series of morpholine (B109124) derivatives with known biological activities against a specific target is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, geometric, and topological parameters, are calculated for each molecule in the series. pensoft.net

Model Building: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.net

For instance, in a study on morpholine-derived thiazoles, QSAR models were developed to understand the relationship between structural features and carbonic anhydrase-II inhibition. nih.gov Such an approach, if applied to 3-(4-Bromophenyl)morpholine derivatives, could elucidate the key structural requirements for a desired biological effect.

Identification of Significant Molecular Descriptors

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of a compound series. nih.gov These descriptors provide a deeper understanding of the physicochemical properties that govern the interaction of the molecules with their biological target. pensoft.netresearchgate.net

For morpholine derivatives, several types of descriptors have been shown to be important in various studies:

Electronic Descriptors: Parameters such as the charges on specific atoms (e.g., the nitrogen and oxygen of the morpholine ring), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be crucial. pensoft.net These descriptors shed light on the electronic aspects of ligand-receptor interactions.

Steric and Geometric Descriptors: Molecular volume, surface area, and refractivity can influence how well a molecule fits into a binding pocket. researchgate.net

Lipophilicity: The logarithm of the partition coefficient (logP) is a key descriptor that affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes. pensoft.net

In a QSAR analysis of certain morpholine derivatives as potential antioxidants, it was found that antioxidant activity increased with decreasing molecular area, volume, lipophilicity, and polarization, and with an increasing dipole moment. researchgate.net Identifying such significant descriptors for this compound would be invaluable for designing new analogs with enhanced activity.

Table 1: Examples of Molecular Descriptors and Their Potential Significance

Descriptor TypeExamplesPotential Significance for Biological Activity
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions, hydrogen bonding, and reactivity.
Steric Molecular volume, Surface areaDetermines the fit of the molecule in the target's binding site.
Geometric Bond lengths, Bond angles, Dihedral anglesDefines the three-dimensional conformation of the molecule.
Topological Connectivity indicesEncodes information about the branching and shape of the molecule.
Lipophilicity logPInfluences membrane permeability and overall pharmacokinetic profile.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules at the atomic level. aps.org These methods are instrumental in understanding the intrinsic properties of a molecule like this compound, which can, in turn, be correlated with its biological activity. nih.gov

Characterization of Electronic Structure and Reactivity

DFT calculations can provide a detailed picture of the electron distribution within a molecule, which is fundamental to its chemical behavior. espublisher.commdpi.com Key parameters that can be calculated include:

Molecular Orbitals: The energies and shapes of the HOMO and LUMO are critical for understanding a molecule's ability to donate or accept electrons in chemical reactions, including interactions with biological targets. espublisher.com

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom can help in understanding electrostatic interactions and hydrogen bonding capabilities.

Studies on related bromophenol compounds using DFT have shown that the presence and position of the bromine atom significantly influence the electronic properties of the molecule. nih.gov A similar approach for 3-(4-Bromophenyl)morpholine would provide insights into how the bromo-substituent affects the reactivity of the phenyl and morpholine rings.

Analysis of Adsorption Mechanisms

DFT calculations are also valuable for studying the adsorption of molecules onto surfaces, which can be analogous to the binding of a ligand to a receptor. biointerfaceresearch.com By modeling the interaction between 3-(4-Bromophenyl)morpholine and a model of the binding site, it is possible to:

Determine Binding Geometries: The most stable orientation of the ligand within the binding site can be predicted.

Calculate Interaction Energies: The strength of the interaction between the ligand and the binding site can be quantified.

Identify Key Interactions: The specific atoms and functional groups involved in the binding can be identified, such as hydrogen bonds or van der Waals interactions.

For example, DFT has been used to study the interaction of drugs with nanostructures for delivery purposes, providing detailed information on the adsorption energies and the nature of the non-covalent interactions. biointerfaceresearch.com

Virtual Screening Methodologies for Novel Compound Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening. arxiv.org The scaffold of 3-(4-Bromophenyl)morpholine can serve as a starting point for virtual screening campaigns to discover novel compounds with similar or improved biological activities. mdpi.com

The virtual screening process typically involves:

Library Preparation: A large database of chemical compounds is prepared, often containing millions of structures.

Target-Based Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of each compound in the library. nih.gov

Ligand-Based Screening: If the structure of the target is unknown, but a set of active compounds is available, these can be used to build a pharmacophore model or a shape-based model to screen the library for compounds with similar features. nih.gov

Hit Selection and Prioritization: The top-scoring compounds are selected for further experimental testing.

For instance, a structure-based pharmacophore model was used to screen a database for novel tubulin inhibitors, leading to the identification of several promising hits. mdpi.com A similar strategy could be employed to discover new compounds based on the 3-(4-Bromophenyl)morpholine scaffold.

Specialized NMR Techniques for Ligand-Protein Interactions (e.g., STD-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying ligand-protein interactions at the atomic level. nih.gov Among the various NMR methods, Saturation Transfer Difference (STD)-NMR is particularly well-suited for identifying and characterizing the binding of small molecules to large protein targets. researchgate.netscilit.com This technique is based on the transfer of saturation from the protein to a bound ligand. nih.gov

The key information that can be obtained from STD-NMR experiments includes:

Binding Epitope Mapping: By analyzing which protons of the ligand receive the most saturation, it is possible to determine which parts of the molecule are in close contact with the protein. nih.gov This provides a detailed "fingerprint" of the binding mode.

Screening of Compound Libraries: STD-NMR can be used to rapidly screen mixtures of compounds to identify which ones bind to the target protein. researchgate.net

Determination of Dissociation Constants (Kd): By measuring the STD effect at different ligand concentrations, it is possible to quantify the binding affinity. nih.gov

The application of STD-NMR to study the interaction of this compound with its biological target would provide direct experimental evidence of binding and reveal the specific atomic contacts that are crucial for its biological activity. ceitec.eu

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(4-Bromophenyl)morpholine (B1378983) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the morpholine (B109124) ring. The hydrochloride form may influence the chemical shifts of protons near the nitrogen atom due to protonation.

Aromatic Protons: The protons on the 4-bromophenyl group typically appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

Morpholine Protons: The protons on the morpholine ring will present as a series of multiplets in the upfield region. The proton at the C3 position, being adjacent to both the nitrogen and the aromatic ring, would exhibit a specific chemical shift and coupling pattern. The protonation of the nitrogen by HCl would lead to a downfield shift of the adjacent protons.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.0 - 7.6Doublet, Doublet
Morpholine CH (C3)4.5 - 5.0Multiplet
Morpholine CH₂ (adjacent to O)3.8 - 4.2Multiplet
Morpholine CH₂ (adjacent to N)3.0 - 3.5Multiplet
NH ProtonVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-(4-Bromophenyl)morpholine hydrochloride will give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The spectrum will show signals for the six carbons of the bromophenyl ring. The carbon atom bonded to the bromine will have a characteristic chemical shift, as will the carbon atom attached to the morpholine ring.

Morpholine Carbons: The four carbon atoms of the morpholine ring will also produce distinct signals, with their chemical shifts influenced by the adjacent heteroatoms (nitrogen and oxygen).

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic C-Br120 - 125
Aromatic CH128 - 132
Aromatic C (ipso to morpholine)135 - 140
Morpholine C365 - 70
Morpholine C (adjacent to O)60 - 65
Morpholine C (adjacent to N)45 - 50

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the ammonium (B1175870) salt, C-H bonds of the aromatic and aliphatic parts, the C-O-C ether linkage of the morpholine ring, and the C-Br bond.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium)2400 - 2800Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O-C Stretch (Ether)1050 - 1150Strong
C-N Stretch1180 - 1250Medium
C-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, 3-(4-Bromophenyl)morpholine. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the loss of the bromophenyl group.

Interactive Data Table: Expected Mass Spectrometry Data

Ionm/z (relative to free base)Significance
[M+H]⁺ (free base)242/244Molecular ion peak (with Br isotopes)
[M-C₄H₈NO]⁺155/157Loss of the morpholine ring
[C₆H₄Br]⁺155/157Bromophenyl cation

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and chlorine are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₃BrClNO). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition

ElementSymbolTheoretical Percentage (%)
CarbonC43.12
HydrogenH4.70
BromineBr28.68
ChlorineCl12.73
NitrogenN5.03
OxygenO5.74

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary assessment of purity. A suitable solvent system would be chosen to achieve good separation between the starting materials, intermediates, and the final product. The spots are typically visualized under UV light.

These analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, confirming its identity, structure, and purity, which are critical for its intended applications in research and development.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions and assessing the purity of this compound. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a silica (B1680970) gel plate is typically employed as the stationary phase due to its polarity, which allows for effective separation of moderately polar compounds. The selection of an appropriate mobile phase, or eluent, is critical to achieve clear separation. A common mobile phase system for compounds of similar polarity involves a mixture of a non-polar solvent, such as hexane (B92381) or ethyl acetate, and a more polar solvent, like methanol or dichloromethane. The ratio of these solvents is optimized to afford a retention factor (Rf) that allows for distinct visualization of the compound spot from potential impurities.

Visualization of the separated spots on the TLC plate can be achieved under ultraviolet (UV) light at a wavelength of 254 nm, owing to the UV-active bromophenyl group in the molecule. Additionally, staining with a potassium permanganate (B83412) solution can be used as a chemical visualization method, which reacts with the morpholine moiety.

Table 1: Representative TLC Method for this compound

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Methanol (9:1, v/v)
Detection UV light (254 nm), Potassium Permanganate Stain
Expected Rf ~ 0.4 - 0.6

Note: The Rf value is an estimate and can vary depending on the specific experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method provides detailed information on the molecular weight and structure of the compound, as well as quantifying its presence with high sensitivity and specificity.

In a typical LC-MS analysis of this compound, reversed-phase HPLC is utilized. A C18 column is a common choice for the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solvent (often containing a buffer like ammonium formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the compound of interest and any impurities with varying polarities.

The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized. For a compound like this compound, which contains a basic nitrogen atom in the morpholine ring, electrospray ionization (ESI) in the positive ion mode is a highly effective ionization technique. The protonated molecule [M+H]+ is then detected by the mass analyzer, providing a precise mass-to-charge ratio (m/z) that confirms the molecular weight of the free base form of the compound. The characteristic isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br isotopes) would also be observable in the mass spectrum, further confirming the presence of the bromine atom in the molecule.

Table 2: Illustrative LC-MS Method for this compound

ParameterCondition
Chromatography High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mass Spectrometry (MS)
Expected m/z [M+H]+ for C10H12BrNO

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(4-Bromophenyl)morpholine (B1378983) Hydrochloride and its Derivatives

While specific, in-depth research exclusively focused on 3-(4-Bromophenyl)morpholine hydrochloride is not extensively documented in publicly available literature, a significant body of research on closely related 3-aryl-morpholine derivatives provides valuable insights into its potential pharmacological profile. The morpholine (B109124) nucleus is a privileged scaffold in drug discovery, known to impart desirable properties such as improved solubility and metabolic stability.

Research on analogous compounds suggests that the 3-phenylmorpholine (B1352888) framework, to which this compound belongs, is a key pharmacophore with potential activity in the central nervous system (CNS). nih.gov The substitution at the 4-position of the phenyl ring, in this case with a bromine atom, is a common strategy in medicinal chemistry to modulate the compound's potency, selectivity, and pharmacokinetic profile. Halogen substitutions can influence lipophilicity, which in turn affects the ability of a molecule to cross the blood-brain barrier, a critical factor for CNS-active drugs.

Furthermore, studies on various morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govacs.org The structural features of this compound make it a candidate for investigation in these therapeutic areas as well. The presence of the morpholine ring can facilitate interactions with biological targets, while the bromophenyl group can engage in specific binding interactions, potentially leading to potent and selective biological effects.

Interactive Table: Potential Therapeutic Areas for 3-Aryl-Morpholine Derivatives

Therapeutic Area Rationale Based on Analogous Compounds Key Structural Features
Neurological Disorders Phenylmorpholine analogs have shown activity as psychostimulants and anorectics. The morpholine ring can improve CNS penetration. 3-Phenylmorpholine core, potential for blood-brain barrier permeability.
Oncology Morpholine derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines. The morpholine scaffold can be a key element for binding to cancer-related targets.

| Infectious Diseases | The morpholine moiety is present in some antimicrobial agents, suggesting a potential for antibacterial or antifungal activity. | The heterocyclic nature of the morpholine ring. |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising chemical scaffold, there are significant knowledge gaps in the scientific understanding of this compound. The primary gap is the lack of comprehensive biological screening and mechanistic studies for this specific compound. While its potential can be inferred from related structures, its actual biological activity, potency, and spectrum of targets remain largely uncharacterized.

Key unexplored research avenues include:

Systematic Biological Evaluation: A thorough investigation of its activity across a wide range of biological assays is needed to identify its primary therapeutic potential. This should include screening against various cancer cell lines, bacterial and fungal strains, and a panel of CNS-related receptors and enzymes.

Mechanism of Action Studies: For any identified biological activity, detailed studies are required to elucidate the underlying mechanism of action. This would involve identifying the specific molecular targets and pathways through which the compound exerts its effects.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this compound is crucial. This would involve synthesizing and testing a series of analogs with modifications at various positions of the morpholine and phenyl rings to understand how structural changes impact biological activity. e3s-conferences.org

Pharmacokinetic Profiling: There is a need to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness and potential for in vivo efficacy.

Prospective Research Directions for Advanced Development

The future development of this compound and its derivatives will likely be driven by a multidisciplinary approach, integrating advanced synthetic chemistry, pharmacology, and computational sciences.

Design and Synthesis of Next-Generation Morpholine-Based Therapeutic Agents

Building upon the 3-(4-Bromophenyl)morpholine scaffold, future research should focus on the rational design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This could involve:

Bioisosteric Replacement: Replacing the bromine atom with other functional groups to fine-tune the electronic and steric properties of the molecule.

Scaffold Hopping: Using the 3-phenylmorpholine core as a starting point to design novel heterocyclic systems with similar three-dimensional arrangements of key functional groups.

Hybrid Molecule Design: Combining the 3-(4-Bromophenyl)morpholine moiety with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond the initially presumed CNS and anticancer activities, a broader exploration of novel biological targets could unveil new therapeutic applications for this class of compounds. High-throughput screening and chemoproteomics approaches can be employed to identify previously unknown protein interactions and molecular targets. This could lead to the discovery of novel uses for these compounds in areas such as inflammatory diseases, metabolic disorders, or neurodegenerative conditions.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery for Morpholine Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for morpholine derivatives. nih.gov These computational tools can be applied in several key areas:

Predictive Modeling: AI algorithms can be trained on existing data for morpholine derivatives to predict the biological activities, ADME properties, and potential toxicity of novel, unsynthesized analogs of this compound. mdpi.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new morpholine-based molecules with desired properties. springernature.comharvard.edu By providing the model with specific parameters, such as a target protein structure or a desired activity profile, it can generate novel chemical structures that are likely to be active.

Target Identification and Validation: AI can analyze large biological datasets to identify and validate novel drug targets for which morpholine derivatives may be effective binders. harvard.edu

Interactive Table: Applications of AI/ML in Morpholine Derivative Drug Discovery

Application Area Specific AI/ML Technique Potential Impact
Virtual Screening Machine Learning Models (e.g., Random Forest, Support Vector Machines) Rapidly screen large virtual libraries of morpholine derivatives to identify potential hits.
Predictive ADMET Deep Learning Neural Networks Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new designs.
Generative Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design novel morpholine-based molecules with optimized properties for specific targets.

| Target Identification | Natural Language Processing (NLP), Network Biology | Analyze scientific literature and biological data to identify new potential therapeutic targets. |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)morpholine hydrochloride, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via Silicon Amine Protocol (SLAP) reagents combined with Lewis acid-facilitated photoredox catalysis, enabling gram-scale production under mild conditions . Alternative routes include catalytic esterification of bromophenylacetic acid followed by cyclization with formamidine hydrochloride, where solid acid catalysts simplify post-synthesis purification . Key variables include temperature control (20–80°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling). Purity optimization often involves recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the morpholine ring’s chair conformation and bromophenyl substitution pattern (e.g., aromatic protons at δ 7.3–7.5 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5% area). Retention times typically align with hydrophilic morpholine derivatives .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in dimer formation) .

Q. How can researchers evaluate the potential biological activity of this compound, and what in vitro assays are recommended for initial screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against kinases like PI3K or mTOR using fluorescence polarization assays.
  • Cellular Uptake : Radiolabel the bromine moiety (e.g., ⁸²Br) to track intracellular accumulation via scintillation counting.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies can be employed to mitigate challenges in scaling up the synthesis of this compound, particularly regarding catalyst efficiency and byproduct formation?

  • Methodological Answer :
  • Continuous Flow Systems : Improve photoredox catalyst turnover by optimizing residence time and light intensity .
  • Byproduct Suppression : Introduce scavenger resins (e.g., quadraPure™) during chlorination steps to trap unreacted intermediates .
  • Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and enable reuse for ≥5 cycles.

Q. How should researchers analyze contradictory data arising from different synthetic protocols for this compound, such as discrepancies in reaction yields or impurity profiles?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial analysis to isolate variables (e.g., solvent polarity vs. temperature) affecting yield disparities .
  • Impurity Profiling : Compare LC-HRMS data across protocols to identify signature byproducts (e.g., dehalogenated analogs or oxidized morpholine rings).
  • Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate accumulation points causing yield drops.

Q. What advanced analytical techniques are required to identify and quantify trace impurities in this compound, and how can method validation be conducted?

  • Methodological Answer :
  • UPLC-QTOF : Achieve ppm-level detection of halogenated impurities (e.g., 4-bromophenyl dimers) using high-resolution mass accuracy .
  • NMR Relaxation Editing : Suppress dominant compound signals to enhance impurity visibility in ¹H NMR spectra.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) using spiked samples.

Q. In computational modeling studies, how can the morpholine ring's conformation influence the compound's interaction with biological targets, and what docking parameters are optimal?

  • Methodological Answer :
  • Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER force field) to explore chair-to-twist-boat transitions in aqueous environments .
  • Docking Protocols : Employ AutoDock Vina with flexible side chains for target proteins (e.g., GPCRs). Set exhaustiveness to 20 and grid spacing to 0.375 Å for precision.
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities, focusing on halogen bonding between bromine and backbone carbonyls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.